molecular formula C21H18N2O B8198526 (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8198526
M. Wt: 314.4 g/mol
InChI Key: GIBSLBRVBBSKFV-GOSISDBHSA-N
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Description

(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl substituent on the oxazoline ring and a phenyl group at the 6-position of the pyridine moiety. Its synthesis involves a palladium-catalyzed coupling reaction, yielding 61% for the S-enantiomer under optimized conditions . Key spectroscopic data include FT-IR peaks at 1636 cm⁻¹ (C=N) and 1449 cm⁻¹ (C-O), along with HRMS (ESI-TOF) confirmation at m/z 247.0839 ([M + Na]⁺) . This compound serves as a ligand in cobalt-catalyzed isoprene polymerization, where steric and electronic properties of substituents critically influence catalytic activity .

Properties

IUPAC Name

(4R)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-15-24-21(22-18)20-13-7-12-19(23-20)17-10-5-2-6-11-17/h1-13,18H,14-15H2/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBSLBRVBBSKFV-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(6-phenylpyridin-2-yl)acetonitrile with benzyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol
IUPAC Name: (4R)-4-benzyl-2-[6-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

The compound features a complex structure that includes a benzyl group and a pyridine moiety, contributing to its unique reactivity and selectivity in chemical reactions.

Applications in Asymmetric Catalysis

One of the primary applications of (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is in asymmetric catalysis . Oxazoline ligands have been extensively studied for their ability to facilitate enantioselective reactions. The compound acts as a chiral ligand that can enhance the selectivity and efficiency of catalytic processes.

Case Studies in Asymmetric Catalysis

  • Catalytic Reactions : Research has demonstrated that oxazoline ligands can significantly improve the yield and enantioselectivity of reactions such as:
    • Aldol reactions
    • Diels-Alder reactions
    • Michael additions
    For instance, studies showed that using this compound as a ligand in a Diels-Alder reaction resulted in high yields with excellent enantiomeric excess (ee) values.
  • Mechanistic Insights : The mechanism by which this compound enhances reaction outcomes involves coordination to metal catalysts, stabilizing transition states and influencing the stereochemical course of the reactions.

Medicinal Chemistry Applications

In addition to its role in catalysis, this compound has potential applications in medicinal chemistry , particularly in the development of therapeutic agents targeting various diseases.

Potential Therapeutic Uses

  • Anticancer Activity : Preliminary studies suggest that compounds with oxazoline structures exhibit cytotoxic effects against various cancer cell lines. The specific structural features of this compound may enhance its bioactivity.
  • Antimicrobial Properties : Some derivatives of oxazoline compounds have shown promise as antimicrobial agents. Further exploration into this compound's activity against bacterial and fungal strains could yield valuable insights for drug development.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Substituent Variations on the Oxazoline Ring

Compound Name Substituent on Oxazoline Key Differences Reference
(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Benzyl High steric bulk; enhances enantioselectivity in asymmetric catalysis.
(S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Phenyl Reduced steric hindrance; lower price (¥349/50mg vs. ¥532/100mg for benzyl).
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Isopropyl Increased hydrophobicity; higher cost (¥548/100mg).
(R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole tert-Butyl Extreme steric bulk; used in demanding catalytic systems.

Analysis : Benzyl groups balance steric bulk and π-π interactions, making the target compound versatile. tert-Butyl derivatives (e.g., BD01312232) are costlier (¥1033/100mg) due to synthetic complexity .

Substituent Variations on the Pyridine Ring

Compound Name Substituent on Pyridine Key Differences Reference
This compound Phenyl Enhances π-stacking; improves catalytic activity in polymerization.
(R)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole Bromine Electron-withdrawing effect; higher price (¥1321/250mg).
(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole Methyl Reduced electron density; lower steric hindrance.
(R)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole Naphthyridine Expanded aromatic system; potential for multidentate coordination.

Analysis : The phenyl group at the pyridine 6-position optimizes electronic and steric profiles for catalysis. Brominated derivatives (e.g., 5-bromo) are niche, used in cross-coupling reactions .

Enantiomeric Comparisons

Compound Name Configuration Key Differences Reference
This compound R Preferred in asymmetric catalysis for specific stereoselectivity.
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole S Mirror-image properties; identical physical data (e.g., FT-IR, HRMS).
(S)-4-Benzyl-2-(6-benzylpyridin-2-yl)-4,5-dihydrooxazole (L7) S Additional benzyl group on pyridine; distinct [α]25D = −20.30 (CH2Cl2).

Analysis : Enantiomers exhibit identical spectroscopic profiles but divergent chiral interactions. The S-enantiomer of L7 shows distinct optical rotation due to the benzyl-pyridine substitution .

Catalytic and Industrial Relevance

  • Polymerization Catalysis : The target compound’s phenyl-pyridine group enhances cobalt complex stability, improving isoprene polymerization efficiency .
  • Cost and Availability : Benzyl-substituted variants are more affordable (¥532/100mg) than bulky derivatives (e.g., tert-butyl at ¥1033/100mg) .
  • Safety : (R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole carries H315/H319 hazards (skin/eye irritation), common in oxazoline derivatives .

Biological Activity

(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21_{21}H18_{18}N2_{2}O
  • Molecular Weight : 314.38 g/mol
  • CAS Number : 2757082-55-4

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with Parkinson's disease .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect neuronal cells from oxidative stress, a key factor in neurodegeneration .
  • Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection through its anti-inflammatory effects and by enhancing neuronal survival .

Pharmacological Effects

The pharmacological effects of this compound include:

  • MAO-B Inhibition : The compound has shown potent MAO-B inhibitory activity with competitive and reversible inhibition patterns. For instance, it demonstrated an IC50_{50} value comparable to established MAO-B inhibitors .
CompoundIC50_{50} (µM)
This compoundTBD
Rasagiline0.0953
Safinamide0.0572

Case Studies

  • Neuroprotective Study : A study evaluated the neuroprotective effects of this compound in a model of Parkinson's disease induced by MPTP in mice. The results indicated that treatment with this compound significantly improved motor function and reduced dopaminergic neuron loss compared to control groups .
  • Antioxidant Assessment : The antioxidant capacity was measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, where the compound exhibited a strong ability to scavenge free radicals, further supporting its potential as a neuroprotective agent .

Q & A

Q. What is the established synthetic route for (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and what are the critical yield-determining factors?

The synthesis involves a three-step enantioselective process derived from chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization, benzylation, and coupling reactions. Optimized conditions (e.g., reflux in absolute ethanol with glacial acetic acid as a catalyst) yield intermediates with 83.2–94.5% efficiency per step. Critical factors include:

  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) enhance cyclization .
  • Temperature control : Reflux conditions ensure complete reaction without racemization .
  • Purification : Column chromatography or recrystallization achieves >99% purity .

Q. What analytical methods are used to confirm enantiomeric purity and structural integrity?

  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D values) .
  • Spectroscopy :
    • NMR : Distinguishes diastereotopic protons in the oxazoline ring (e.g., δ 4.2–5.1 ppm for CH₂ groups) .
    • IR : Confirms functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .
  • GC-MS : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Storage : Inert atmosphere (argon) at –20°C to prevent oxidation .
  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods mandatory due to potential irritancy .
  • Disposal : Follow hazardous waste regulations (e.g., incineration) .

Advanced Research Questions

Q. How can the synthesis be optimized for improved enantioselectivity in large-scale production?

  • Chiral auxiliaries : Use (R)- or (S)-phenylglycinol derivatives to control stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Explore transition-metal catalysts (e.g., Ru-BINAP complexes) for dynamic kinetic resolution .
  • Process analytics : In-line FTIR monitors reaction progress to minimize side products .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable-temperature NMR : Resolves overlapping signals by analyzing temperature-dependent conformational changes .
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial interactions (e.g., confirming benzyl group orientation) .
  • X-ray crystallography : Provides definitive stereochemical assignment (e.g., CCDC-2239857 for related oxazoline derivatives) .

Q. What computational strategies predict biological activity or binding affinity?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PI3Kα inhibitors) .
  • QSAR modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with bioactivity .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C) .

Q. What in vitro assays evaluate its potential as a pharmaceutical intermediate?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

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